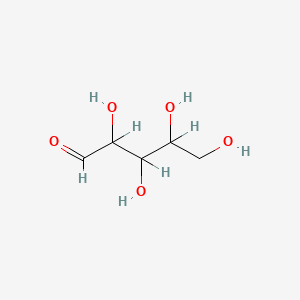
MTTA (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MTTA is a designer drug that features a carbonyl group adjacent to a phenyl group, similar to cathinones. Also marketed as mephtetramine, MTTA differs structurally from cathinones, most notably by the presence of an additional carbon between the carbonyl and amine. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Supramolecular Architectures and Coordination Polymers
MTTA (hydrochloride) has been utilized in the synthesis of novel nanoporous supramolecular architectures based on copper(I) coordination polymers. These structures display unique topological metal networks and are formed by bridging copper(I) centers with MTTA ligands, resulting in different shapes of cavities and nanochannels, which have potential applications in material science and chemistry (Wu et al., 2005).
Energetic Coordination Compound Synthesis
Research has shown that MTTA can be used as a ligand in the synthesis of energetic coordination compounds like Cu(Mtta)2(NO3)2. This compound exhibits a unique six-coordinated and distorted octahedral structure and has been explored as an additive to promote the thermal decomposition of ammonium perchlorate, indicating potential applications in the field of explosives or propellants (Yang et al., 2011).
Heterometallic Metal-Organic Framework (MOF)
MTTA is a key component in the synthesis of a reticular 3D heterometallic MOF, which has been recognized for its high heat of detonation, good thermostability, and insensitivity. This framework illustrates the potential of MTTA in creating high-energy-density materials, potentially applicable in areas such as material science and engineering (Feng et al., 2015).
Propriétés
Formule moléculaire |
C12H15NO · HCl |
|---|---|
Poids moléculaire |
225.7 |
InChI |
InChI=1S/C12H15NO.ClH/c1-13-8-10-7-6-9-4-2-3-5-11(9)12(10)14;/h2-5,10,13H,6-8H2,1H3;1H |
Clé InChI |
YIORJSVFDCPMMT-UHFFFAOYSA-N |
SMILES |
O=C1C(CNC)CCC2=CC=CC=C21.Cl |
Synonymes |
Mephtetramine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



